ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate
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Overview
Description
Ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methoxyphenyl group and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate is a local anesthetic . The primary targets of this compound are the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the conduction of nerve impulses .
Mode of Action
The compound interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, this compound can reduce the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
It is known that the compound’s action on sodium ion channels disrupts the normal flow of ions, which can affect various cellular processes dependent on ion gradients .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of nerve impulse conduction . This results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine derivative under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted aryl halide reacts with the pyrimidine core.
Formation of the Amide Bond: The amide bond is formed by coupling the pyrimidine derivative with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A well-known anticancer agent with a similar pyrimidine core but different substituents.
Pyrimethamine: An antimalarial drug with a pyrimidine core and different functional groups.
Methotrexate: An anticancer and immunosuppressive drug with a similar core structure but different side chains.
Properties
CAS No. |
863612-58-2 |
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Molecular Formula |
C21H19N3O6 |
Molecular Weight |
409.398 |
IUPAC Name |
ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19N3O6/c1-3-30-20(27)13-7-9-14(10-8-13)23-18(25)17-12-22-21(28)24(19(17)26)15-5-4-6-16(11-15)29-2/h4-12H,3H2,1-2H3,(H,22,28)(H,23,25) |
InChI Key |
BWTCSMBWCLQQLT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC |
solubility |
not available |
Origin of Product |
United States |
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